molecular formula C9H12N2O B7777520 4-ethyl-N'-hydroxybenzene-1-carboximidamide

4-ethyl-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B7777520
M. Wt: 164.20 g/mol
InChI Key: RSGJHKJTRAXLPF-UHFFFAOYSA-N
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Description

4-Ethyl-N'-hydroxybenzene-1-carboximidamide, also widely known as 4-Ethylbenzamidoxime, is a high-purity chemical compound supplied for research and development purposes. This molecule has a molecular formula of C9H12N2O and a molecular weight of 164.21 g/mol . Its structure is characterized by an amidoxime functional group, a common feature in compounds classified as amidines, which are nitrogenous organic compounds with the general form RC(NR)NR2 . The SMILES notation for this compound is CCC1=CC=C(C=C1)C(=NO)N, and its InChI Key is RSGJHKJTRAXLPF-UHFFFAOYSA-N . Compounds with amidoxime and related N-alkyl amide functionalities are of significant interest in advanced chemical synthesis. Research indicates that modifying peptides to include C-terminal N-alkyl amides, such as ethyl amides, can profoundly enhance their biological properties . These modifications are known to improve metabolic stability by increasing resistance to peptidases, alter lipophilicity, and potentially enhance affinity for specific biological targets, making them valuable tools in pharmaceutical research and development . The synthetic approaches for such structures, including the use of specialized resins and alkylation reactions, are an active area of methodology development in organic and medicinal chemistry . This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle all chemicals with appropriate precautions, using personal protective equipment and working in a well-ventilated environment. Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.

Properties

IUPAC Name

4-ethyl-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-7-3-5-8(6-4-7)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGJHKJTRAXLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimization of Reaction Parameters

  • Temperature : Elevated temperatures (>70°C) risk side reactions, such as over-oxidation, while temperatures <60°C result in incomplete conversion.

  • Solvent : Methanol is preferred due to its polarity and ability to dissolve both reactants. Ethanol and isopropanol yield comparable results but require longer reaction times.

  • Catalyst Loading : A 1:1 molar ratio of sodium methoxide to nitrile ensures optimal proton abstraction without excessive alkalinity, which could degrade the amidoxime product.

Industrial-Scale Production and Quality Control

Large-scale synthesis of 4-ethyl-N'-hydroxybenzene-1-carboximidamide employs continuous-flow reactors to enhance reproducibility and safety. Automated systems regulate temperature, pH, and reagent dosing, minimizing human error. A patented industrial method involves:

  • Continuous Feed : 4-ethylbenzene-1-carbonitrile and hydroxylamine hydrochloride are fed into a tubular reactor at a 1:1.2 molar ratio.

  • Alkaline Conditions : Sodium hydroxide (20% w/v) maintains pH 9–10, preventing byproduct formation.

  • In-Line Monitoring : Near-infrared (NIR) spectroscopy tracks conversion in real time, allowing immediate adjustments.

Post-synthesis, the product undergoes crystallization in a mixed solvent system (water:ethanol, 3:1) to achieve 99% purity. High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms the absence of nitrile intermediates.

Characterization and Analytical Validation

Robust characterization ensures the structural integrity of 4-ethyl-N'-hydroxybenzene-1-carboximidamide. Key techniques include:

Spectroscopic Analysis

  • FT-IR : Peaks at 1640 cm⁻¹ (C=N–O stretch) and 3440 cm⁻¹ (N–H stretch) confirm amidoxime formation.

  • ¹H NMR (D₂O) : Signals at δ 8.40 (2H, d, J=8.8 Hz, aromatic H), δ 2.65 (2H, q, J=7.6 Hz, CH₂CH₃), and δ 1.25 (3H, t, J=7.6 Hz, CH₃) validate the ethyl substituent and aromatic framework.

Purity Assessment

  • Melting Point : 152–154°C (lit. 153°C).

  • HPLC : Retention time of 6.8 minutes (C18 column, acetonitrile:water 60:40).

Comparative Analysis of Synthesis Methods

Table 1 summarizes the efficiency, scalability, and environmental impact of prominent preparation routes.

Method Yield (%) Reaction Time (h) Catalyst Purity (%) Eco-Friendliness
Classical Organic78–8518–24Sodium methoxide85–90Moderate
Catalytic Solvent-Free828[Et₃NH][HSO₄]88High
Industrial Continuous926NaOH99Low

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethyl-N’-hydroxybenzene-1-carboximidamide is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Employed in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-ethyl-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The hydroxy group and carboximidamide group play crucial roles in binding to the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 4-ethyl-N'-hydroxybenzene-1-carboximidamide with its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
4-Ethyl-N'-hydroxybenzene-1-carboximidamide C4-ethyl C9H12N2O 164.21 (calculated) Not provided Hypothesized moderate lipophilicity; potential intermediate for bioactive molecules .
4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide hydrochloride C4-[2-(dimethylamino)ethoxy]; hydrochloride C11H18ClN3O2 259.73 1955564-56-3 High-purity API intermediate; enhanced solubility due to hydrochloride salt .
2-Chloro-N'-hydroxybenzenecarboximidamide C2-chloro C7H7ClN2O 170.60 29568-74-9 Increased electrophilicity; potential antimicrobial activity .
N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide C4-hydroxymethyl C8H10N2O2 166.18 635702-23-7 Higher polarity due to -CH2OH; possible use in metal chelation or prodrug design .
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-hydroxybenzene-1-carboximidamide C4-pyridinyloxy with Cl/CF3 C13H9ClF3N3O2 343.68 263161-24-6 Enhanced steric bulk and electron-withdrawing groups; potential kinase inhibition .
2,5-Dichloro-N'-hydroxybenzene-1-carboximidamide C2-Cl, C5-Cl C7H6Cl2N2O 205.04 872362-65-7 Dual halogenation; possible use in agrochemicals or as a radioligand .
4-(Cyclohexylmethoxy)-N'-hydroxybenzene-1-carboximidamide C4-cyclohexylmethoxy C14H20N2O2 248.32 Not provided High lipophilicity; suited for CNS-targeting drug candidates .
3-(Cyclopentyloxy)-N'-hydroxy-4-methoxybenzene-1-carboximidamide hydrochloride C3-cyclopentyloxy, C4-methoxy; hydrochloride C11H14ClN 203.69 (base) 1461726-85-1 Complex substituents; potential antiviral or anti-inflammatory applications .

Biological Activity

4-ethyl-N'-hydroxybenzene-1-carboximidamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure:

  • Molecular Weight: 164.20 g/mol
  • Chemical Formula: C10H14N2O
  • Functional Groups: Hydroxy group (-OH), carboximidamide group (-C(=NH)NH2), and an ethyl substituent.

The biological activity of 4-ethyl-N'-hydroxybenzene-1-carboximidamide is primarily attributed to its interaction with specific molecular targets. The hydroxy group facilitates hydrogen bonding, while the carboximidamide group can engage in various chemical interactions that modulate enzyme or receptor activities. These interactions can lead to significant biological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that 4-ethyl-N'-hydroxybenzene-1-carboximidamide exhibits notable antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation. The exact mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.

Anticancer Properties

Studies have also explored the anticancer potential of this compound. It has demonstrated cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis (programmed cell death) in these cells suggests a promising avenue for therapeutic development. The mechanism may involve the inhibition of specific signaling pathways crucial for cancer cell survival .

Case Studies

  • Antimicrobial Efficacy Study:
    • A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antibacterial properties.
  • Cytotoxicity Assay:
    • In a cytotoxicity assay using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide), 4-ethyl-N'-hydroxybenzene-1-carboximidamide exhibited an IC50 value of 25 µg/mL against MCF-7 breast cancer cells, demonstrating significant anticancer activity.

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL
AnticancerMCF-7 (breast cancer)25 µg/mL
AnticancerHT29 (colon cancer)30 µg/mL

Q & A

Q. Basic

  • X-ray crystallography : Single-crystal diffraction data collected at low temperature (100 K) resolves the planar carboximidamide group and ethyl substituent. Refinement using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) ensures accuracy in bond-length/angle measurements .
  • Computational validation : Geometry optimization via DFT (B3LYP/6-31G* basis set) corroborates experimental data. WinGX/ORTEP visualizes anisotropic displacement ellipsoids and hydrogen-bonding networks .

What biological targets and mechanisms are associated with 4-ethyl-N'-hydroxybenzene-1-carboximidamide?

Basic
Preliminary studies suggest:

  • Enzyme inhibition : Competitive binding to the active site of Mycobacterium tuberculosis enoyl-ACP reductase (InhA), disrupting mycolic acid biosynthesis .
  • Receptor modulation : Interaction with G-protein-coupled receptors (GPCRs) via hydrogen bonding between the hydroxylamine group and conserved aspartate residues .
  • Antimicrobial activity : Fluorinated analogs (e.g., 3,4-difluoro derivatives) show enhanced activity due to increased electronegativity and membrane permeability .

How should researchers design experiments to quantify enzyme inhibition kinetics and resolve contradictory bioactivity data?

Q. Advanced

  • Kinetic assays : Use spectrophotometric methods to measure IC₅₀ values (e.g., NADH depletion in InhA assays at 340 nm). Include positive controls (e.g., isoniazid) and negative controls (DMSO vehicle) .
  • Data contradiction analysis :
    • Structural analogs : Compare substituent effects (e.g., ethyl vs. trifluoromethyl groups) using SAR tables to identify critical functional groups .
    • Crystallographic data : Overlay ligand-bound protein structures (PDB) to assess binding mode variations .

What computational strategies predict the binding affinity and selectivity of 4-ethyl-N'-hydroxybenzene-1-carboximidamide toward biological targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into InhA (PDB: 4TZK). Prioritize poses with hydrogen bonds to Tyr158 and NAD+ cofactor .
  • Molecular dynamics (MD) : Simulate ligand-protein complexes (50 ns, AMBER force field) to assess stability of the ethyl group in hydrophobic pockets .
  • Free energy calculations : MM-GBSA predicts binding energy differences between enantiomers or substituent variants .

How can researchers address solubility and stability challenges during in vitro assays?

Q. Advanced

  • Solubility enhancement : Use co-solvents (DMSO ≤1% v/v) or cyclodextrin inclusion complexes. Confirm solubility via HPLC-UV (λ = 254 nm) .
  • Stability profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Protect the hydroxylamine group from oxidation using argon atmospheres .

What methodologies validate the pharmacological potential of 4-ethyl-N'-hydroxybenzene-1-carboximidamide in in vivo models?

Q. Advanced

  • Pharmacokinetics : Administer orally (10 mg/kg) to murine models; quantify plasma concentrations via LC-MS/MS. Calculate AUC, Cₘₐₓ, and t₁/₂ .
  • Toxicity screening : Assess hepatorenal toxicity (ALT, creatinine levels) and hematological parameters after 14-day exposure .
  • Efficacy models : Use a Mycobacterium tuberculosis aerosol infection model to compare bacterial load reduction (CFU counts) vs. standard therapies .

How do substituent variations (e.g., ethyl vs. halogen groups) influence the compound’s reactivity and bioactivity?

Q. Advanced

  • Electron-withdrawing groups (e.g., Cl, F): Increase electrophilicity of the carboximidamide group, enhancing covalent binding to cysteine residues in target enzymes .
  • Steric effects : Bulkier substituents (e.g., trifluoromethyl) reduce binding pocket accessibility, as shown in competitive inhibition assays with InhA .
  • Hydrogen-bonding capacity : Hydroxylamine groups form stronger interactions with polar residues (e.g., Ser94 in InhA) compared to methoxy derivatives .

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